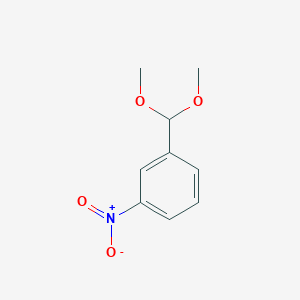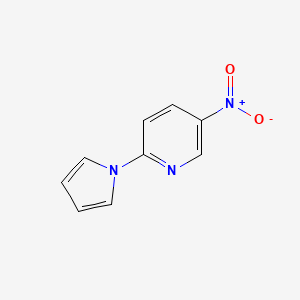
5-nitro-2-(1H-pyrrol-1-yl)pyridine
Vue d'ensemble
Description
“5-nitro-2-(1H-pyrrol-1-yl)pyridine” is a compound that contains a pyridine and a pyrrole ring . Pyridine is a six-membered aromatic heterocycle, similar to benzene, but with a nitrogen atom replacing one of the carbon atoms . Pyrrole is a five-membered heterocyclic ring with four carbon atoms and one nitrogen atom . This compound is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .
Molecular Structure Analysis
The molecular structure of “5-nitro-2-(1H-pyrrol-1-yl)pyridine” consists of a pyridine ring and a pyrrole ring. In the pyridine ring, the five carbons and single nitrogen are all sp2 hybridized . Each of these atoms has a p orbital perpendicular to the plane of the ring and each contains one pi electron, allowing the ring to be fully conjugated . The pyrrole ring has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron . The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
The compound’s unique structure, which combines a pyridine ring with a pyrrole moiety, makes it an intriguing ligand for metal complexes. For instance, zinc complexes supported by pyridine-N-oxide ligands have been synthesized and characterized . These complexes exhibit catalytic activity in Michael addition reactions, specifically the thiol-Michael addition of thiols to α,β-unsaturated ketones. The catalyst loading can be as low as 0.01 mol%, making it highly efficient.
Computational Chemistry and Molecular Modeling
Quantum chemical calculations provide insights into the compound’s stability, reactivity, and electronic properties. Density functional theory (DFT) studies can predict its behavior in various environments. Researchers use molecular modeling to explore potential reaction pathways and interactions.
Mo, X.-F., Xiong, C.-F., Chen, Z.-W., Liu, C., He, P., Tong, H.-X., & Yi, X.-Y. (2020). Zinc complexes supported by pyridine-N-oxide ligands: synthesis, structures, and catalytic Michael addition reactions. Dalton Transactions, 49(35), 12317–12325. Link
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of cdc7 kinase inhibitors, which are used as a novel cancer therapy . Therefore, it can be inferred that one of its potential targets could be the Cdc7 kinase.
Mode of Action
Given its use in the synthesis of cdc7 kinase inhibitors , it can be speculated that it may interact with its targets by inhibiting the function of the Cdc7 kinase, thereby affecting cell division and growth.
Biochemical Pathways
Considering its role in the synthesis of cdc7 kinase inhibitors , it can be inferred that it may affect pathways related to cell division and growth.
Result of Action
Given its use in the synthesis of cdc7 kinase inhibitors , it can be speculated that its action may result in the inhibition of cell division and growth, particularly in cancer cells.
Propriétés
IUPAC Name |
5-nitro-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUKCVWCVBNWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(1H-pyrrol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{2-[2-(acetylamino)ethoxy]-4-aminophenoxy}ethyl)acetamide](/img/structure/B3023353.png)

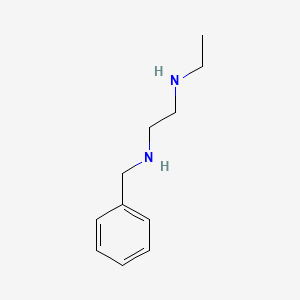

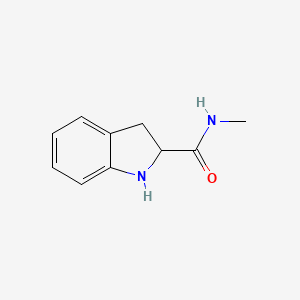

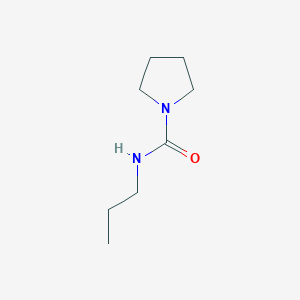
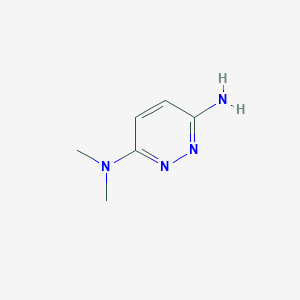
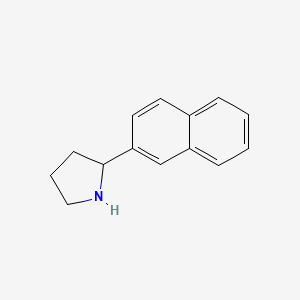
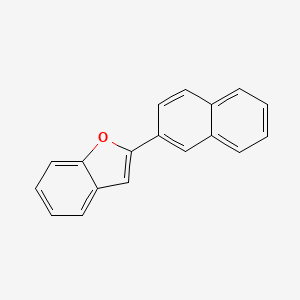

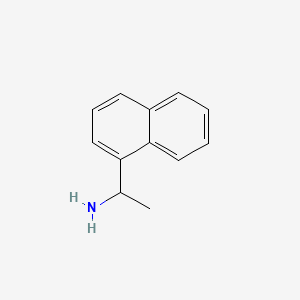
![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)
